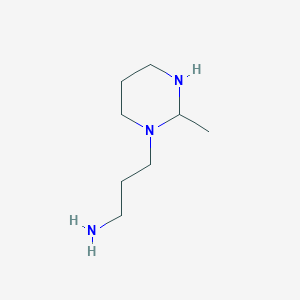
1(2H)-Pyrimidinepropanamine, tetrahydro-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Pyrimidinepropanamine, tetrahydro-2-methyl- is a heterocyclic organic compound that features a pyrimidine ring fused with a tetrahydro-2-methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Pyrimidinepropanamine, tetrahydro-2-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable amine with a pyrimidine derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of 1(2H)-Pyrimidinepropanamine, tetrahydro-2-methyl- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1(2H)-Pyrimidinepropanamine, tetrahydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1(2H)-Pyrimidinepropanamine, tetrahydro-2-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1(2H)-Pyrimidinepropanamine, tetrahydro-2-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 2H-Pyran, tetrahydro-2-methyl-
- 2H-1,2-Oxazine, tetrahydro-2-methyl-
- 4-Hydroxy-2-quinolone
Uniqueness: 1(2H)-Pyrimidinepropanamine, tetrahydro-2-methyl- is unique due to its specific structural features and reactivity profile
Propiedades
Número CAS |
121379-43-9 |
|---|---|
Fórmula molecular |
C8H19N3 |
Peso molecular |
157.26 g/mol |
Nombre IUPAC |
3-(2-methyl-1,3-diazinan-1-yl)propan-1-amine |
InChI |
InChI=1S/C8H19N3/c1-8-10-5-3-7-11(8)6-2-4-9/h8,10H,2-7,9H2,1H3 |
Clave InChI |
IHUDBMJOZBNXJX-UHFFFAOYSA-N |
SMILES canónico |
CC1NCCCN1CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


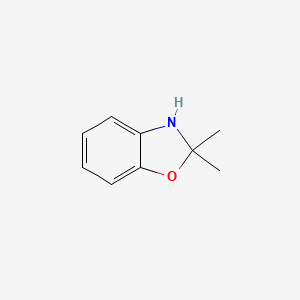
![4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-enal](/img/structure/B14285476.png)
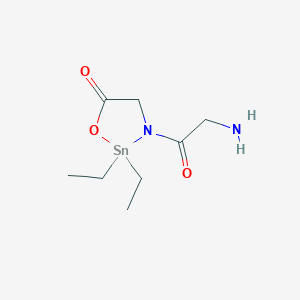
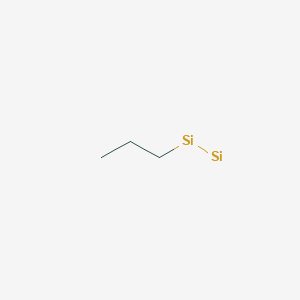
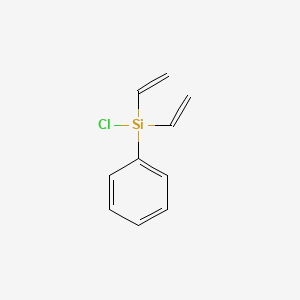
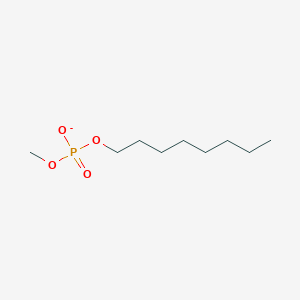
![2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14285518.png)
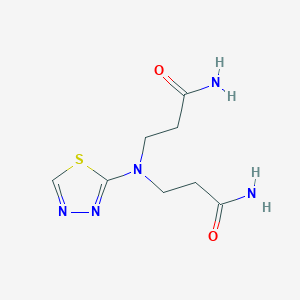
![3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid](/img/structure/B14285527.png)
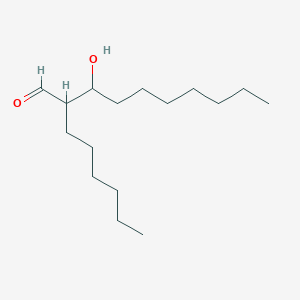
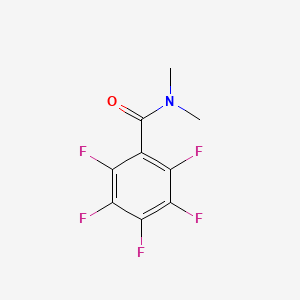
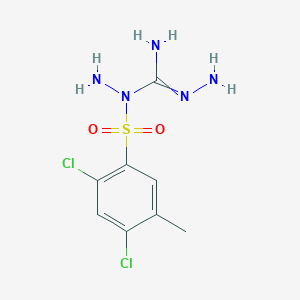
![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine](/img/structure/B14285542.png)
![1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285546.png)
